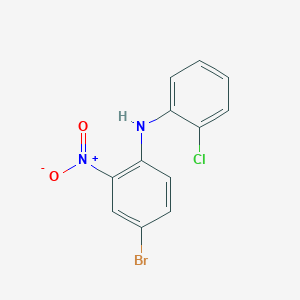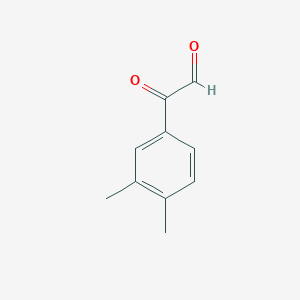
2-(3,4-dimethylphenyl)-2-oxoacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and an oxo group attached to an acetaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethylphenyl)-2-oxoacetaldehyde typically involves the reaction of 3,4-dimethylbenzaldehyde with an appropriate oxidizing agent. One common method is the oxidation of 3,4-dimethylbenzaldehyde using reagents such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 2-(3,4-dimethylphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the oxo group can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: (3,4-Dimethylphenyl)acetic acid.
Reduction: (3,4-Dimethylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
2-(3,4-dimethylphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets. The oxo group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
相似化合物的比较
(3,4-Dimethoxyphenyl)(oxo)acetaldehyde: Similar structure but with methoxy groups instead of methyl groups.
(3,4-Dichlorophenyl)(oxo)acetaldehyde: Contains chlorine atoms instead of methyl groups.
(3,4-Dimethylphenyl)acetaldehyde: Lacks the oxo group.
Uniqueness: 2-(3,4-dimethylphenyl)-2-oxoacetaldehyde is unique due to the presence of both methyl groups and an oxo group, which confer distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H10O2/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-6H,1-2H3 |
InChI 键 |
NATLVNNKDPMRAG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)C=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (2-{[(1-methyl-1H-imidazol-4-yl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B8653787.png)
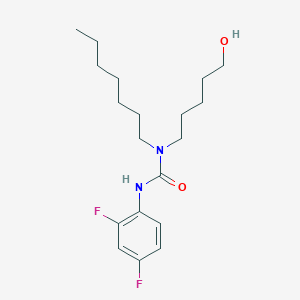
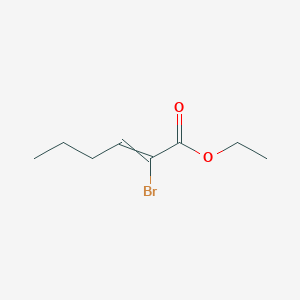
![4H-Furo[3,2-b]indole-2-carbonyl chloride](/img/structure/B8653802.png)
![Ethyl 2-methylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B8653811.png)
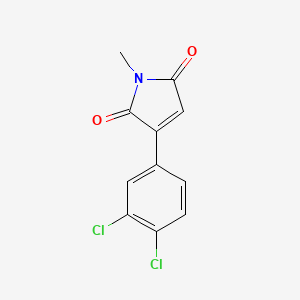

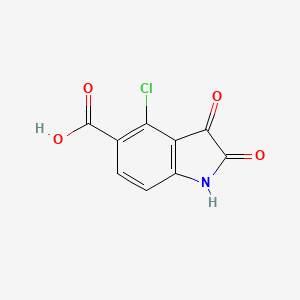
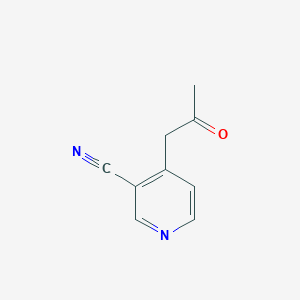
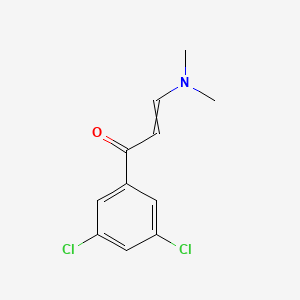
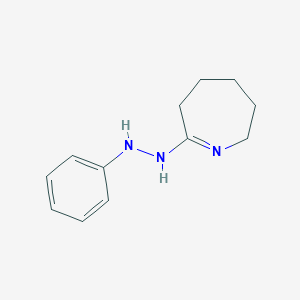
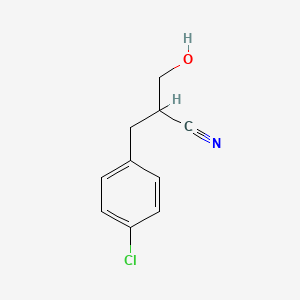
propanedinitrile](/img/structure/B8653848.png)
